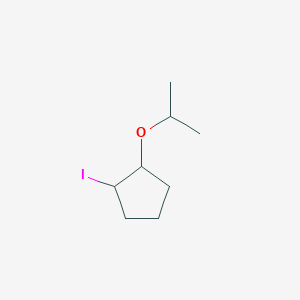

1-Iodo-2-(propan-2-yloxy)cyclopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Iodo-2-(propan-2-yloxy)cyclopentane is an organic compound with the molecular formula C(_8)H(_15)IO. It is characterized by a cyclopentane ring substituted with an iodine atom and a propan-2-yloxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-(propan-2-yloxy)cyclopentane can be synthesized through several methods. One common approach involves the iodination of 2-(propan-2-yloxy)cyclopentane. This can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.

Another method involves the reaction of cyclopentanol with isopropyl iodide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent product formation. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(propan-2-yloxy)cyclopentane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclopentane derivatives.

Oxidation Reactions: The compound can be oxidized to form cyclopentanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.

Major Products

Substitution: 2-(propan-2-yloxy)cyclopentanol, 2-(propan-2-yloxy)cyclopentanenitrile.

Oxidation: 2-(propan-2-yloxy)cyclopentanone.

Reduction: 2-(propan-2-yloxy)cyclopentane.

Scientific Research Applications

1-Iodo-2-(propan-2-yloxy)cyclopentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various cyclopentane derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(propan-2-yloxy)cyclopentane depends on the specific application and the target molecule. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the cyclopentane ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Iodo-2-(propan-2-yloxy)cyclopentane can be compared with other similar compounds, such as:

1-Bromo-2-(propan-2-yloxy)cyclopentane: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

2-(Propan-2-yloxy)cyclopentanol: Lacks the halogen atom, making it less reactive in substitution reactions but potentially more stable in biological systems.

1-Iodo-2-(methoxy)cyclopentane: Similar structure with a methoxy group instead of a propan-2-yloxy group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Iodo-2-(propan-2-yloxy)cyclopentane is a halogenated organic compound that has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on cellular processes, including proliferation, apoptosis, and potential therapeutic applications.

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of cyclopentane have shown promising results in inhibiting the proliferation of cancer cells. A study highlighted that certain cyclopentane derivatives demonstrated IC50 values indicating effective inhibition of cell growth in various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| Cyclopentane Derivative A | MCF-7 | 23.51 |

| Cyclopentane Derivative B | HepG2 | 12.48 |

The proposed mechanism for the antitumor activity includes the induction of apoptosis through mitochondrial pathways. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases, leading to programmed cell death . The presence of halogens like iodine may enhance the reactivity of these compounds with biological targets, thereby increasing their efficacy.

Case Studies

- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various halogenated cyclopentanes on normal liver cells (L02). The findings suggested that while some compounds exhibited potent anti-proliferative effects against cancer cells, they also showed varying degrees of cytotoxicity towards normal cells, indicating a need for careful evaluation in therapeutic contexts .

- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that certain derivatives may reduce tumor size significantly when administered at specific dosages. However, detailed pharmacokinetic studies are required to establish safe and effective dosing regimens.

Safety and Toxicity

The safety profile of this compound remains under investigation. Initial assessments suggest that while some derivatives exhibit low toxicity towards normal cells, further studies are necessary to fully understand their safety in clinical settings. Toxicological evaluations are critical for determining the potential side effects associated with long-term exposure or high doses.

Properties

Molecular Formula |

C8H15IO |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

1-iodo-2-propan-2-yloxycyclopentane |

InChI |

InChI=1S/C8H15IO/c1-6(2)10-8-5-3-4-7(8)9/h6-8H,3-5H2,1-2H3 |

InChI Key |

VYMIODYWZHKXBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CCCC1I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.